molecular formula C29H18Cl2F2O4 B11134180 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one

Cat. No.: B11134180
M. Wt: 539.3 g/mol
InChI Key: LPUXQDUXOABMFI-UHFFFAOYSA-N
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Description

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C29H18Cl2F2O4 and a molecular weight of 539.367 g/mol . This compound is part of the chromenone family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Properties

Molecular Formula

C29H18Cl2F2O4

Molecular Weight

539.3 g/mol

IUPAC Name

5,7-bis[(2-chloro-6-fluorophenyl)methoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C29H18Cl2F2O4/c30-21-8-4-10-23(32)19(21)15-35-18-12-27(36-16-20-22(31)9-5-11-24(20)33)29-25(34)14-26(37-28(29)13-18)17-6-2-1-3-7-17/h1-14H,15-16H2

InChI Key

LPUXQDUXOABMFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=C(C=CC=C4Cl)F)OCC5=C(C=CC=C5Cl)F

Origin of Product

United States

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